4-Chloro-10,11-dimethyl-10H-pyrimido[4,5-B]carbazole
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Overview
Description
4-Chloro-10,11-dimethyl-10H-pyrimido[4,5-B]carbazole is a chemical compound with the molecular formula C16H12ClN3. It is a heterocyclic compound that contains both pyrimidine and carbazole moieties.
Preparation Methods
The synthesis of 4-Chloro-10,11-dimethyl-10H-pyrimido[4,5-B]carbazole typically involves the annulation of substituted benzimidazoles with bifunctional synthetic equivalents. One common method includes the reaction of hydrazonoyl halides with substituted benzimidazoles under specific conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
4-Chloro-10,11-dimethyl-10H-pyrimido[4,5-B]carbazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-Chloro-10,11-dimethyl-10H-pyrimido[4,5-B]carbazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Chloro-10,11-dimethyl-10H-pyrimido[4,5-B]carbazole involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but its structural features suggest it could interact with nucleic acids or proteins involved in cell signaling .
Comparison with Similar Compounds
4-Chloro-10,11-dimethyl-10H-pyrimido[4,5-B]carbazole can be compared with other similar compounds such as:
Pyrimido[4,5-b]quinolines: These compounds share a similar core structure but differ in their substituents and specific properties.
Benzanthracenes: These compounds have a similar polycyclic aromatic structure but lack the nitrogen atoms present in pyrimido[4,5-B]carbazole
The uniqueness of this compound lies in its specific combination of chloro and dimethyl substituents, which confer distinct chemical and biological properties.
Properties
CAS No. |
832724-03-5 |
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Molecular Formula |
C16H12ClN3 |
Molecular Weight |
281.74 g/mol |
IUPAC Name |
4-chloro-10,11-dimethylpyrimido[4,5-b]carbazole |
InChI |
InChI=1S/C16H12ClN3/c1-9-14-12(16(17)19-8-18-14)7-11-10-5-3-4-6-13(10)20(2)15(9)11/h3-8H,1-2H3 |
InChI Key |
MMRBYBZFMYDBQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC3=C1N=CN=C3Cl)C4=CC=CC=C4N2C |
Origin of Product |
United States |
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